molecular formula C13H23NO B13310634 4-Ethyl-2-(piperidin-2-YL)cyclohexan-1-one

4-Ethyl-2-(piperidin-2-YL)cyclohexan-1-one

Cat. No.: B13310634
M. Wt: 209.33 g/mol
InChI Key: DRTXVTWDQJGWIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-2-(piperidin-2-YL)cyclohexan-1-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-(piperidin-2-YL)cyclohexan-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable cyclohexanone derivative with a piperidine derivative can yield the desired compound. The reaction conditions typically involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(piperidin-2-YL)cyclohexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

4-Ethyl-2-(piperidin-2-YL)cyclohexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(piperidin-2-YL)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4-Ethyl-2-(piperidin-2-YL)cyclohexan-1-one can be compared with other similar compounds, such as:

    4-Methyl-2-(piperidin-2-YL)cyclohexan-1-ol: This compound has a similar structure but with a methyl group instead of an ethyl group.

    4-(Pyridin-2-YL)cyclohexan-1-one: This compound contains a pyridine ring instead of a piperidine ring.

    2-(Piperidin-1-YL)cyclohexan-1-amine: This compound has an amine group instead of a ketone group .

Properties

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

4-ethyl-2-piperidin-2-ylcyclohexan-1-one

InChI

InChI=1S/C13H23NO/c1-2-10-6-7-13(15)11(9-10)12-5-3-4-8-14-12/h10-12,14H,2-9H2,1H3

InChI Key

DRTXVTWDQJGWIK-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(=O)C(C1)C2CCCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.